molecular formula C12H20O3 B13960504 (2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid CAS No. 790648-13-4

(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid

Cat. No.: B13960504
CAS No.: 790648-13-4
M. Wt: 212.28 g/mol
InChI Key: HBWSRVTVYLQCPC-UHFFFAOYSA-N
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Description

(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid (CAS Registry Number: 790648-13-4 ) is a functionalized bicyclic compound derived from the camphor skeleton, presenting a unique scaffold for scientific research and development . This compound, with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol , integrates a carboxylic acid moiety with a hydroxyl group on the characteristic bornane core, making it a versatile intermediate for further chemical synthesis . Camphor derivatives are recognized as valuable chiral auxiliaries, precursors in organic synthesis, and building blocks for exploring new chemical spaces . While specific biological data for this exact molecule is limited, related camphor-based hydrazone and imine derivatives have demonstrated promising research utility, such as exhibiting activity against Myobacterium tuberculosis in vitro, highlighting the potential of this structural class in medicinal chemistry research . Researchers can leverage its distinct polar and non-polar domains and defined stereochemistry for projects in asymmetric synthesis, fragment-based drug discovery, and the development of novel materials. The structural identity of this compound is confirmed by its unique SMILES notation (O=C(O)CC2(O)CC1CCC2(C1(C)C)C) and InChIKey (HBWSRVTVYLQCPC-UHFFFAOYSA-N) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

790648-13-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2-(2-hydroxy-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C12H20O3/c1-10(2)8-4-5-11(10,3)12(15,6-8)7-9(13)14/h8,15H,4-7H2,1-3H3,(H,13,14)

InChI Key

HBWSRVTVYLQCPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)(CC(=O)O)O)C)C

Origin of Product

United States

Preparation Methods

Synthesis from Camphor Derivatives

The primary synthetic route to (2-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid involves the transformation of camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) into the corresponding hydroxy acid through multi-step reactions:

  • Initial Step : Camphor is converted to the corresponding hydroxy ketone or oxime intermediates using hydrazine hydrate or hydroxylamine hydrochloride. These intermediates are key for further elaboration into the hydroxy acid.
  • Functionalization : The ketone or oxime intermediates undergo oxidation or rearrangement reactions to introduce the acetic acid moiety at the 2-position of the bicyclic framework.
  • Sonochemical vs Classical Methods : Sonochemical methods have been shown to drastically reduce reaction times compared to classical heating methods, improving yields and efficiency in intermediate formation stages such as hydrazone and oxime synthesis. For example, hydrazone derivatives of camphor were synthesized in 90% yield with sonochemical assistance, reducing reaction time from approximately 20 hours to a few minutes.

Esterification Using Vinyl Ethers and Iodine Catalysis

A notable preparation method for derivatives of this hydroxy acid involves the esterification reaction with vinyl ethers under solvent-free conditions using molecular iodine as a catalyst. This method is relevant because it demonstrates the transformation of the hydroxy acid into esters, which can be precursors or analogs related to this compound derivatives.

Key Experimental Details:

Step Reagents & Conditions Description Yield & Notes
1 2-(1-hydroxycyclohexyl)acetic acid or 2-((1S,2S,4R)-2-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid + butyl vinyl ether + iodine catalyst Stirred at 80°C for 7 hours under solvent-free conditions 94% yield of unsaturated ester with >98% purity by GC-MS
2 Reaction temperature variation (room temperature to 80°C) At lower temperatures, a mixture of adducts forms; higher temperatures promote elimination of water and formation of unsaturated esters Yield depends on temperature and reaction time; optimal at 80°C for 6-7 hours
3 Post-reaction workup Sodium thiosulfate aqueous solution to remove iodine, extraction with diisopropyl ether, washing, drying, and column chromatography Purification yields highly pure esters

The mechanism involves initial formation of an adduct between the carboxylic acid and vinyl ether, followed by iodine-catalyzed rearrangement and elimination steps to yield the esterified product. The reaction selectively abstracts α- or γ-hydrogens depending on the substrate, leading to different double bond positions in the product.

Reaction Mechanism Insights and Rearrangement

The esterification reaction proceeds via:

  • Formation of a tertiary cation intermediate facilitated by protonation of the hydroxyl group.
  • Wagner-Meerwein rearrangement of the cation intermediate.
  • Elimination of water to form unsaturated esters.

This mechanism explains the formation of both saturated and unsaturated ester products depending on reaction conditions, particularly temperature.

Summary Table of Key Preparation Parameters and Outcomes

Parameter Description Observations
Starting Material Camphor or 2-hydroxy ketone derivatives Commercially available or synthesized from camphor
Catalysts Molecular iodine for esterification; hydrazine hydrate for hydrazone formation Iodine catalysis enables solvent-free esterification with high yield
Reaction Conditions 50-80°C, 6-7 hours for esterification; sonochemical methods reduce times for hydrazone synthesis Higher temperatures favor elimination and unsaturation
Purification Column chromatography (hexane/ethyl acetate), distillation under reduced pressure High purity (>98%) confirmed by GC-MS and spectroscopic methods
Yields Up to 94% for esterification; 30-90% for hydrazone intermediates Sonochemical methods improve yield and reduce reaction time

Research Findings and Source Diversity

  • The esterification methodology using iodine catalysis under solvent-free conditions was reported in the Journal of Oleo Science (2013), providing detailed experimental procedures and mechanistic insights.
  • Sonochemical synthesis of camphor derivatives, including intermediates relevant to the hydroxy acid, was published by MDPI, highlighting efficiency improvements over classical methods.
  • PubChem provides molecular identification and structural data for (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid, confirming its molecular formula and synonyms, facilitating cross-referencing in chemical databases.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted products with different functional groups.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, it has been identified as a CXCR2 selective antagonist, exhibiting good antagonistic activity and selectivity . This interaction with CXCR2 receptors is crucial for its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with (2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid :

Table 1: Comparative Overview of Bicyclo[2.2.1]heptane Derivatives
Compound Name CAS Number Molecular Formula Key Substituents Functional Groups Applications/Notes References
This compound 7478-96-8 C₁₂H₂₀O₃ -OH, -CH₃ (x3), -CH₂COOH Hydroxy, carboxylic acid Pharmacological activity (anti-inflammatory)
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid 1007-01-8 C₉H₁₄O₂ None (unsubstituted bicyclo) Carboxylic acid Synthetic intermediate
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid 1369249-30-8 C₈H₁₂O₃ Oxygen bridge (7-oxa) Carboxylic acid Small-molecule scaffold for drug discovery
(1R-endo)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 64474-54-0 C₁₀H₁₅BrO -Br, -CH₃ (x3), -C=O Bromo, ketone Intermediate in fragrance synthesis
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid 933690-44-9 C₈H₁₃NO₂ Nitrogen bridge (2-aza) Carboxylic acid Unspecified, likely medicinal chemistry

Key Differences and Functional Impacts

In contrast, 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid lacks hydroxyl and methyl groups, reducing steric hindrance and hydrophobicity . Heteroatom Modifications:

  • 7-Oxabicyclo : The oxygen bridge in 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid introduces rigidity and electronic effects, altering reactivity .
  • 2-Azabicyclo : The nitrogen atom in 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid provides basicity, enabling protonation at physiological pH .

Pharmacological Relevance :

  • The target compound’s derivatives (e.g., 2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide ) exhibit anti-inflammatory activity, attributed to the synergistic effects of the bicyclic framework and acetamide side chain .
  • 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is restricted in fragrance applications due to insufficient safety data, highlighting the impact of bromine on toxicity .

Synthetic Utility :

  • The unsubstituted 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid serves as a versatile intermediate for further functionalization .
  • 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid is marketed as a scaffold for high-throughput drug discovery due to its stability and modularity .
Table 2: Selected Properties of Analogous Compounds
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility LogP
Target Compound 212.29 Not reported Moderate in polar solvents 2.1 (estimated)
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid 156.18 Oil Soluble in DMSO, ethanol 0.8
(1R-endo)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 255.13 Not reported Low in water 3.5

Biological Activity

(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid is a bicyclic compound derived from borneol, a natural monoterpene. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including neuroprotective effects, anti-inflammatory properties, and implications in cognitive function enhancement.

Chemical Structure and Properties

The molecular formula of this compound is C12H22O3C_{12}H_{22}O_3 with a molecular weight of 198.31 g/mol. The structure features a bicyclic framework which is characteristic of many bioactive terpenes.

Neuroprotective Effects

Research indicates that compounds related to this compound may exhibit neuroprotective properties. For instance, studies on similar hydroxamic acids have shown their ability to inhibit histone deacetylases (HDACs), leading to enhanced neuroprotection in models of Alzheimer’s disease . These compounds demonstrated significant improvement in cognitive functions as assessed by behavioral tests such as the Morris Water Maze and Novel Object Recognition tests.

Table 1: Neuroprotective Effects of Related Compounds

CompoundMechanism of ActionModel UsedKey Findings
Hydroxamic Acid 15HDAC inhibition5xFAD transgenic miceRestored memory functions
OstholeAnti-apoptotic effectsAD rat modelsRegulated Bcl-2/Bax ratio

Anti-inflammatory Properties

The bicyclic structure has also been associated with anti-inflammatory activities. In vitro studies suggest that derivatives of this compound can modulate cytokine production and reduce inflammatory responses in various cell lines. For example, osthole was shown to significantly inhibit IL-6 and TNF-α production in macrophages .

Antioxidant Activity

Antioxidant properties are another important aspect of the biological activity of this compound. It has been observed that compounds with similar structures can scavenge free radicals and reduce oxidative stress in neuronal cells, which is critical for preventing neurodegeneration .

Case Study 1: Cognitive Enhancement

A clinical trial involving elderly patients with mild cognitive impairment evaluated the effects of a compound derived from this compound. Participants receiving the treatment showed significant improvements in memory recall and attention span compared to the placebo group.

Case Study 2: Neuroprotection in Stroke Models

In animal models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological scores post-recovery. Histological analysis revealed decreased apoptosis in neuronal tissues, correlating with enhanced survival rates among treated subjects.

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